molecular formula C14H17N3OS2 B11168553 N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11168553
M. Wt: 307.4 g/mol
InChI Key: QPMBDIXGLKOLQE-UHFFFAOYSA-N
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Description

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-phenylpropylamine with carbon disulfide and hydrazine hydrate to form the intermediate 5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazole. This intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The thiadiazole ring can mimic biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives

Uniqueness

N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its specific sulfanyl and propanamide substituents, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets, improve its stability, and increase its biological activity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C14H17N3OS2/c1-2-12(18)15-13-16-17-14(20-13)19-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16,18)

InChI Key

QPMBDIXGLKOLQE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCCCC2=CC=CC=C2

Origin of Product

United States

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